
6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide
Descripción general
Descripción
6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide is a metabolite of etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID). This compound is part of the glucuronide conjugates, which are formed in the body to enhance the solubility and excretion of drugs and their metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide typically involves the glucuronidation of 6’-Desmethyl-6’-methylhydroxy etoricoxib. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for temperature, pH, and substrate concentration to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can break the glucuronide bond, releasing the parent compound, while oxidation can further metabolize the compound into various oxidative products .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions using β-glucuronidase.
Oxidation: Common oxidizing agents like hydrogen peroxide or enzymatic oxidation using cytochrome P450 enzymes.
Major Products
The major products formed from these reactions include the parent compound, 6’-Desmethyl-6’-methylhydroxy etoricoxib, and various oxidative metabolites .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Pharmacokinetic Profile
The pharmacokinetics of 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide are crucial for understanding its bioavailability and therapeutic potential. This compound undergoes extensive glucuronidation, a phase II metabolic process that enhances solubility and excretion. The metabolism of etoricoxib to its glucuronide form is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, which play a pivotal role in determining the plasma concentrations of active metabolites .
Bioavailability Studies
Research indicates that the bioavailability of etoricoxib can be influenced by genetic polymorphisms in UGT enzymes, which may affect the conversion rates to this compound. Variability in the pharmacokinetic profiles among individuals could lead to differences in therapeutic outcomes and adverse effects .
Therapeutic Applications
Pain Management
As a metabolite of etoricoxib, this compound contributes to the analgesic effects observed in patients with chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Its role as an active metabolite suggests that it may enhance the overall efficacy of etoricoxib by prolonging its therapeutic action through sustained plasma levels .
Anti-inflammatory Effects
The anti-inflammatory properties of etoricoxib are well-documented; however, the specific contributions of its glucuronide metabolite are less understood. Studies suggest that glucuronidation may modulate the bioactivity of etoricoxib, potentially influencing inflammation pathways and mediators involved in pain signaling .
Safety and Side Effects
Adverse Reactions
While etoricoxib is generally well-tolerated, its metabolites, including this compound, must be evaluated for safety. Research indicates that glucuronides can sometimes exhibit different pharmacological profiles compared to their parent compounds, which necessitates thorough investigation into their side effect profiles .
Drug Interactions
The potential for drug-drug interactions involving this compound is an area of concern. Co-administration with other drugs metabolized by UGTs may lead to altered pharmacokinetics, necessitating careful monitoring during clinical use .
Case Studies and Research Findings
Several case studies have explored the implications of glucuronidation on drug efficacy and safety:
- Chronic Pain Management : A study involving patients with chronic pain demonstrated that individuals with certain UGT polymorphisms experienced different levels of pain relief when treated with etoricoxib, suggesting a link between genetic variability in drug metabolism and therapeutic outcomes .
- Pharmacogenetic Variability : Research highlighted how genetic differences among patients could lead to significant variations in the plasma concentrations of this compound, impacting both efficacy and safety profiles during treatment with etoricoxib .
Mecanismo De Acción
The mechanism of action of 6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide involves its role as a metabolite of etoricoxib. Etoricoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of prostaglandins involved in inflammation and pain . The glucuronide conjugate enhances the solubility and excretion of the parent drug, facilitating its elimination from the body .
Comparación Con Compuestos Similares
Similar Compounds
Etoricoxib: The parent compound, a selective COX-2 inhibitor.
6’-Desmethyl etoricoxib: Another metabolite of etoricoxib.
6’-Methylhydroxy etoricoxib: A related metabolite with similar properties.
Uniqueness
6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide is unique due to its glucuronide conjugation, which significantly enhances its solubility and excretion compared to other metabolites .
Actividad Biológica
6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide is a metabolite of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used primarily for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C₁₈H₁₅ClN₂O₃S
- Molecular Weight : 348.84 g/mol
- CAS Number : Not available in current databases.
Etoricoxib and its metabolites, including this compound, exert their effects primarily through selective inhibition of COX-2, an enzyme involved in the inflammatory process. This inhibition leads to reduced production of prostaglandins, which are mediators of pain and inflammation.
Inhibition of COX Enzymes
Research indicates that this compound retains some inhibitory activity against COX-2, although the potency may differ from that of etoricoxib itself. The selectivity for COX-2 over COX-1 is a hallmark of this class of drugs, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Pharmacokinetics
The pharmacokinetics of this compound suggest that it is formed through glucuronidation, a common metabolic pathway for many drugs. This process enhances the solubility and excretion of the compound, potentially affecting its bioavailability and efficacy.
Clinical Observations
- Efficacy in Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis demonstrated that etoricoxib significantly improved clinical outcomes compared to placebo. The role of its metabolites, including this compound, in this efficacy remains an area for further investigation .
- Adverse Effects : There have been reports linking etoricoxib to severe skin reactions such as toxic epidermal necrolysis (TEN). While these cases primarily focus on the parent compound, understanding the role of its metabolites in adverse reactions is critical for comprehensive safety evaluations .
Comparative Studies
A comparative analysis of various NSAIDs, including etoricoxib and its metabolites, highlighted differences in their pharmacological profiles. The study emphasized that while etoricoxib exhibits strong anti-inflammatory effects, its metabolites may contribute to both therapeutic benefits and adverse effects through different mechanisms .
Compound | COX-2 Inhibition IC50 (µM) | Bioavailability (%) | Half-life (hours) |
---|---|---|---|
Etoricoxib | 0.1 | 100 | 22 |
This compound | TBD | TBD | TBD |
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O9S/c1-37(33,34)16-6-3-12(4-7-16)17-8-14(25)10-27-18(17)13-2-5-15(26-9-13)11-35-24-21(30)19(28)20(29)22(36-24)23(31)32/h2-10,19-22,24,28-30H,11H2,1H3,(H,31,32)/t19-,20-,21+,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWKCNOGFMSHNK-QMDPOKHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)COC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349536-40-9 | |
Record name | 6'-Hydroxymethyl-etoricoxib glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-HYDROXYMETHYL-ETORICOXIB GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ED8OAI8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.